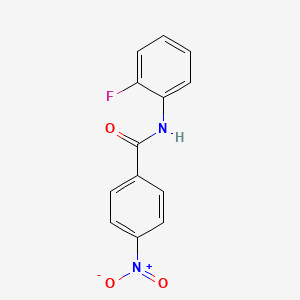

N-(2-fluorophenyl)-4-nitrobenzamide

描述

Contextualization within the Field of Substituted Benzamide (B126) Derivatives

Substituted benzamides are a cornerstone of medicinal chemistry, with a diverse range of applications stemming from their versatile chemical nature. nih.gov This class of compounds is characterized by a benzoyl group linked to a nitrogen atom, with various substituents on both the benzene (B151609) ring and the nitrogen atom, leading to a vast library of molecules with distinct properties.

Historically, the benzamide scaffold has been integral to the development of numerous therapeutic agents. nih.gov For instance, compounds like procainamide, an antiarrhythmic drug, and metoclopramide, an antiemetic and prokinetic agent, highlight the pharmacological importance of this structural motif. The amide bond provides a stable linkage that is resistant to metabolic degradation, while the aromatic rings offer a platform for introducing functional groups that can modulate a compound's interaction with biological targets.

The research into N-substituted benzamide derivatives continues to be an active area, with studies exploring their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. nih.govacs.org The specific nature and position of the substituents on the phenyl rings are critical in determining the biological activity and selectivity of these compounds.

Academic Significance of Fluorophenyl and Nitro Moieties in Organic and Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a widely used strategy in drug design and materials science. The fluorophenyl moiety , in particular, offers several advantages. The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, influencing the acidity or basicity of nearby functional groups and modulating interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of a drug. The presence of a fluorophenyl group can also enhance the binding affinity of a molecule to its target protein through favorable electrostatic interactions.

The nitro group is another functional group of immense importance in both organic synthesis and medicinal chemistry. As a strong electron-withdrawing group, it can significantly influence the reactivity of the aromatic ring to which it is attached. In medicinal chemistry, the nitro group is often considered a "privileged" scaffold, as it is found in a variety of bioactive compounds. mdpi.com It can participate in redox reactions within biological systems, a property that is harnessed in the design of antimicrobial and antiparasitic agents. mdpi.com The metabolic reduction of the nitro group can lead to the formation of reactive intermediates that can exert cytotoxic effects, a mechanism exploited in some anticancer therapies. Moreover, the nitro group can serve as a versatile synthetic handle, readily converted into other functional groups such as amines, which are themselves important pharmacophores.

Rationale and Foundational Research Objectives for N-(2-fluorophenyl)-4-nitrobenzamide

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of analogous compounds. The synthesis of novel benzamide derivatives is often driven by the goal of discovering new therapeutic agents with improved efficacy, selectivity, or pharmacokinetic profiles.

A primary research objective for studying this compound would likely be to explore its potential biological activities. Given the known properties of its constituent parts, investigations could focus on its efficacy as an:

Anticancer agent: Many substituted benzamides have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in cancer development. nih.gov

Antimicrobial agent: The presence of the nitro group suggests a potential for antimicrobial activity, a common feature of nitroaromatic compounds. acs.org

Enzyme inhibitor: The specific arrangement of the fluorophenyl and nitrobenzamide moieties could lead to the selective inhibition of various enzymes implicated in disease.

The synthesis of this compound would likely be achieved through a standard amidation reaction, a common and well-understood transformation in organic chemistry. The general approach involves the reaction of 4-nitrobenzoyl chloride with 2-fluoroaniline (B146934), typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The characterization of the resulting compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing a detailed map of the molecule's structure.

Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the amide C=O and N-H bonds, and the nitro N-O bonds.

Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Melting Point Analysis: A sharp melting point is a good indicator of the purity of a crystalline solid.

The following data tables provide illustrative examples of the kind of data that would be collected and analyzed for a compound like this compound, based on data from closely related structures.

Table 1: Illustrative Spectroscopic Data for a Substituted Nitrobenzamide Data is for the related compound N-(3-chlorophenethyl)-4-nitrobenzamide and is provided for illustrative purposes. mdpi.com

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.95 (t, J = 5.6 Hz, 1H), 8.40–8.33 (m, 2H), 8.13–8.04 (m, 2H), 7.40–7.36 (m, 2H), 7.32 (ddd, J = 8.0, 2.1, 1.3 Hz, 1H), 7.27 (dt, J = 7.4, 1.5 Hz, 1H), 3.59 (q, J = 7.0 Hz, 2H), 2.94 (t, J = 7.2 Hz, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.05, 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00, 41.09, 34.81 |

| Mass Spectrometry (ESI-MS) | m/z calculated for C₁₅H₁₃ClN₂O₃ [M+H]⁺: 305.06, found 305.06 |

Table 2: Physical Properties of Related Nitrobenzamide Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Nitrobenzamide (B147303) | C₇H₆N₂O₃ | 166.13 | 199-201 | fiu.edu |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | C₂₁H₁₈N₂O₃ | 346.38 | 190-192 | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 304.73 | 147-149 | mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

N-(2-fluorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHMPQODZMFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308524 | |

| Record name | N-(2-FLUOROPHENYL)-4-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-54-9 | |

| Record name | N-(2-FLUOROPHENYL)-4-NITRO-BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of N 2 Fluorophenyl 4 Nitrobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule.

Proton (¹H) NMR for Confirmation of N-(2-fluorophenyl)-4-nitrobenzamide Structure

Proton NMR (¹H NMR) spectroscopy is fundamental in confirming the presence and arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings and the amide proton.

The protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region (around δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons on the 2-fluorophenyl ring are expected to exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings, appearing in the range of δ 7.1-8.5 ppm. The amide proton (N-H) generally presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing significantly downfield (δ 8.5-10.5 ppm). nih.govmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 8.5 - 10.5 | Broad Singlet |

| Aromatic (H on nitrophenyl ring) | 8.2 - 8.4 | Doublet |

| Aromatic (H on nitrophenyl ring) | 7.9 - 8.1 | Doublet |

| Aromatic (H on fluorophenyl ring) | 7.1 - 8.5 | Multiplet |

Note: Predicted values are based on data from analogous compounds such as N-(2,2-diphenylethyl)-4-nitrobenzamide and various N-phenylbenzamide derivatives. nih.govmdpi.com

Carbon (¹³C) NMR for Carbon Skeleton Elucidation of this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. The spectrum for this compound would display signals for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is expected to resonate at approximately 164-166 ppm. rsc.org The carbon atoms of the 4-nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the 2-fluorophenyl ring will also appear in the aromatic region, with their chemical shifts influenced by the fluorine substituent, which causes characteristic C-F coupling. The carbon atom directly bonded to the fluorine atom (C-F) will show a large coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 164 - 166 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-F) | ~155-160 (with large ¹JCF) |

| Aromatic (Other) | 115 - 145 |

Note: Predicted values are based on data from analogous compounds like N-(4-bromophenyl)benzamide and 4-fluoro-N-phenyl-benzamide. rsc.orgrsc.org

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Stereochemical Assignment and Connectivity in this compound Analogues

COSY experiments on related benzamide (B126) structures would reveal correlations between adjacent protons, confirming the proton-proton coupling networks within each aromatic ring. For example, it would show which protons are neighbors on the phenyl rings.

NOESY experiments are crucial for determining through-space proximity of atoms. In analogues of this compound, NOESY can help establish the preferred conformation around the amide bond by showing correlations between the amide proton and specific protons on the aromatic rings. This is particularly useful for understanding the three-dimensional structure and steric hindrance within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes within a molecule, complementing the structural data from NMR.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification in this compound

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.

The key functional groups include the N-H bond of the amide, the C=O of the amide (Amide I band), the N-H bend (Amide II band), the C-N bond, the nitro group (NO₂), and the C-F bond. The nitro group typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1590 cm⁻¹ and a symmetric stretch around 1300-1380 cm⁻¹. nih.gov The amide carbonyl (C=O) stretching vibration is expected to appear as a strong band in the region of 1650-1690 cm⁻¹. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1580 - 1620 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500 - 1590 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1380 | Strong |

| C-F Stretch | 1100 - 1250 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: Predicted values are based on data from analogous compounds such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and other nitro-containing aromatic compounds. nih.govresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis of this compound

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly useful for analyzing symmetric vibrations and non-polar bonds.

For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong and characteristic Raman band. Aromatic ring vibrations, especially the ring breathing modes, are also typically strong in Raman spectra. While specific Raman data for the target compound is scarce, analysis of related compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one suggests that the symmetric NO₂ stretch would be a prominent feature. researchgate.net The C=C stretching vibrations of the aromatic rings would also be clearly visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of this compound is 260.22 g/mol , based on its molecular formula C₁₃H₉FN₂O₃. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule would likely be observed as a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 261.23.

The fragmentation of this compound under collision-induced dissociation (CID) in the mass spectrometer can be predicted to occur primarily at the amide bond, which is the most labile part of the molecule. The expected fragmentation pathways would lead to the formation of several characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₃H₁₀FN₂O₃⁺ | 261.23 | Protonated molecular ion |

| [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation | 150.02 | Cleavage of the amide C-N bond |

| [C₆H₅FN]⁺ | 2-fluorophenylaminyl cation | 110.04 | Cleavage of the amide C-N bond |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 | Loss of NO₂ from the 4-nitrobenzoyl cation |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.04 | Loss of the amino group from the 2-fluorophenylaminyl cation |

Note: The predicted m/z values are for the most abundant isotope of each element and are presented for illustrative purposes. Actual experimental values may vary slightly.

The fragmentation pattern is anticipated to be dominated by the cleavage of the amide bond, leading to the formation of the 4-nitrobenzoyl cation (m/z 150) and the 2-fluorophenylaminyl cation (m/z 110). The 4-nitrobenzoyl cation is often a stable and prominent peak in the mass spectra of 4-nitrobenzamide (B147303) derivatives. Further fragmentation of this ion can occur through the loss of the nitro group (NO₂), resulting in the benzoyl cation (m/z 105).

Other Relevant Spectroscopic Characterization Methods Applicable to this compound

Beyond mass spectrometry, a complete structural elucidation of this compound would involve other key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms. The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region (typically between 7.0 and 8.5 ppm). The amide proton (N-H) would likely appear as a broad singlet, also in the downfield region.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift (around 165 ppm). The aromatic carbons would appear in the range of 110-150 ppm. The carbon attached to the fluorine atom would show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom on the 2-fluorophenyl ring, providing direct evidence for its presence and electronic environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1660 - 1690 |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-N (Amide) | Stretching | 1200 - 1300 |

| C-F (Aromatic) | Stretching | 1100 - 1250 |

The IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the amide would appear as a sharp to broad band in the high-frequency region. The characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would also be prominent features in the spectrum, confirming the presence of this functional group.

Crystallographic Analysis and Solid State Characterization of N 2 Fluorophenyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Studies of N-(2-fluorophenyl)-4-nitrobenzamide Analogues

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the precise determination of molecular and crystal structures. rsc.org Studies on various analogues of this compound, including fluorinated benzamides and nitro-substituted benzanilides, have elucidated key structural parameters that are likely to be relevant to the title compound.

The molecular conformation of benzanilides is largely defined by the torsion angles between the two aromatic rings and the central amide bridge. In analogues such as N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, with an interplanar angle of 0.5(2)°. mdpi.com However, the amide group is typically twisted out of the plane of these rings. For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at angles of 23.17(18)° and 23.44(17)° with respect to the two aromatic rings. mdpi.com

In other related structures, such as 2-Nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the two aromatic rings is significantly larger at 82.32(4)°. tubitak.gov.tr The orientation of the nitro groups is also a key conformational feature. In 2-Nitro-N-(4-nitrophenyl)benzamide, the nitro groups are twisted from their attached phenyl rings by 1.97(3)° and 15.73(3)°. tubitak.gov.tr Similarly, in N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro groups are twisted by 2.6 (1)° and 31.3 (2)° relative to the plane of their respective benzene (B151609) rings. nih.gov

The table below summarizes key torsion angles observed in analogues of this compound.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Nitro Group Twist Angle (°) | Reference |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | 0.5(2) | N/A | mdpi.com |

| 2-Nitro-N-(4-nitrophenyl)benzamide | 82.32(4) | 1.97(3) and 15.73(3) | tubitak.gov.tr |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide | 70.74(6) | 2.6(1) and 31.3(2) | nih.gov |

| N-(4-Chlorophenyl)-2-nitrobenzamide | 82.71(6) | 40.6(2) | researchgate.net |

Hydrogen bonds are fundamental in directing the supramolecular assembly of benzanilides. The amide N-H group is a consistent hydrogen bond donor, while the carbonyl oxygen and nitro group oxygens are potential acceptors. In the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are crucial for stabilizing the three-dimensional network. tubitak.gov.tr Similarly, in N-(4-Chlorophenyl)-2-nitrobenzamide, the crystal packing is stabilized by N—H···O hydrogen bonds, which form C(4) chains. researchgate.net

The formation of inversion dimers linked by pairs of N—H···S hydrogen bonds has been observed in thio-analogues, generating R22(8) loops. nih.govresearchgate.net While not directly applicable to the oxygen-containing title compound, this highlights the strong directional influence of hydrogen bonding in this class of molecules.

The interplay of various intermolecular interactions leads to the formation of distinct supramolecular assemblies and crystal packing motifs. In many benzanilide analogues, one-dimensional chains are a common feature, often formed through amide-amide hydrogen bonds. mdpi.commdpi.com For instance, in N-(2,3-difluorophenyl)-2-fluorobenzamide, 1D amide-amide hydrogen bonds are formed along the a-axis. mdpi.com

In addition to hydrogen-bonded chains, π-π stacking interactions between the aromatic rings are also significant in the crystal packing of these compounds. mdpi.com These interactions contribute to the formation of one-dimensional centrosymmetric columns of dimers in some N'-phenylbenzohydrazides. mdpi.com The presence of electron-withdrawing nitro groups and electronegative fluorine atoms in this compound is expected to influence the nature and strength of these π-π stacking interactions.

Hirshfeld Surface Analysis for Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a valuable tool for quantifying the various intermolecular interactions that contribute to crystal packing. This method allows for the visualization and quantification of close contacts between atoms in a crystal.

For related compounds, Hirshfeld surface analysis has revealed the relative importance of different types of interactions. For instance, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the most significant contributors to the crystal packing are H···H (26.6%), S···H/H···S (13.8%), and Cl···H/H···Cl (9.5%) contacts. nih.gov In another analogue, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the contributions are H···H (19.7%), C···H/H···C (14.8%), and Br···H/H···Br (12.4%). nih.gov

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound based on the analysis of its analogues.

| Contact Type | Estimated Percentage Contribution (%) |

| H···H | 25 - 35 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 10 - 15 |

| F···H / H···F | 5 - 10 |

| C···C | 5 - 10 |

| N···H / H···N | < 5 |

| Other | < 5 |

This quantitative analysis underscores the multifaceted nature of the intermolecular interactions governing the solid-state structure of this compound and its analogues.

Computational Chemistry and Theoretical Modeling of N 2 Fluorophenyl 4 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the properties of N-(2-fluorophenyl)-4-nitrobenzamide.

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For this compound, this is typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. These optimized parameters can then be compared with experimental data if available, often showing good correlation. scirp.org

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. semanticscholar.org The MEP map is particularly useful as it identifies the electrophilic and nucleophilic sites within the molecule. For benzamide (B126) derivatives, the nitro and amide groups are often identified as centers for electrophilic attack. semanticscholar.org

Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O | ~1.2-1.3 |

| N-H | ~1.0 |

| C-N (amide) | ~1.3-1.4 |

| C-N (nitro) | ~1.4-1.5 |

| O-N-O (nitro) | ~120-125 |

| C-N-H (amide) | ~115-120 |

Note: The values presented are typical ranges for benzamide derivatives and may vary for the specific compound.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion) can be correlated with experimental spectra obtained from FT-IR and FT-Raman spectroscopy. esisresearch.orgnih.gov This correlation is crucial for the assignment of spectral bands to specific molecular vibrations. researchgate.net

For aromatic nitro compounds, characteristic vibrations include the C-N stretching vibration, typically observed near 1010 cm⁻¹, and the NO₂ scissoring, wagging, and rocking modes. researchgate.net The carbonyl (C=O) stretching vibration in benzamides is a strong band usually found in the region of 1630-1680 cm⁻¹. researchgate.net The N-H stretching vibration is also a key feature, and its position can indicate the presence of hydrogen bonding. researchgate.net

Table 2: Key Vibrational Frequencies for a Nitrobenzamide Derivative

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3120 |

| C=O Stretch | 1630 - 1680 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-N Stretch (Amide) | 1200 - 1400 |

| C-F Stretch | 1000 - 1400 |

Note: These are general ranges and the exact values depend on the specific molecular structure and environment.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This enhanced electron transfer capability can influence molecular interactions. researchgate.net For nitro-substituted benzamides, the presence of electron-withdrawing groups like the nitro group can lower the HOMO and LUMO energy levels and affect the energy gap, thereby modulating the molecule's reactivity. semanticscholar.org

Table 3: Frontier Molecular Orbital Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, also known as hyperconjugation. wisc.edu

In this compound, significant delocalization is expected due to the presence of aromatic rings and the amide and nitro functional groups. The NBO analysis can reveal key interactions, such as those between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent π-systems. These interactions contribute to the stability of the molecule. researchgate.net The analysis also provides information on the hybridization of atomic orbitals and the polarity of bonds. uni-muenchen.deq-chem.com

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com It is a valuable tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. semanticscholar.org

Molecular docking simulations have been performed on various benzamide derivatives to predict their binding affinity and interaction patterns with specific biological targets. researchgate.netnih.gov For instance, nitrobenzamide derivatives have been studied for their anti-inflammatory potential by docking them into the active site of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov Other studies have explored their potential as antidiabetic agents by docking them with α-glucosidase and α-amylase. nih.govresearchgate.net

The results of these docking studies typically provide a binding energy score, which indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more favorable interaction. walshmedicalmedia.com The analysis also reveals the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. nih.gov For this compound, key interactions would likely involve the amide group (as a hydrogen bond donor and acceptor), the nitro group (as a hydrogen bond acceptor), and the aromatic rings (through π-π stacking or hydrophobic interactions). These predicted interactions provide a rational basis for the compound's potential biological activity and can guide further experimental validation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| α-glucosidase |

Evaluation of Binding Affinities and Energetic Landscapes

The binding affinity of a ligand to its biological target is a critical determinant of its efficacy. Computational methods, particularly molecular docking and free energy calculations, are instrumental in predicting these affinities. For derivatives of nitrobenzamide, docking studies have been employed to estimate their binding energies against various protein targets. nih.gov

In a representative study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to predict their binding affinities to enzymes like α-glucosidase and α-amylase. nih.gov The binding affinities, often expressed as a docking score or binding energy (in kcal/mol), indicate the stability of the ligand-protein complex. Lower, more negative values typically suggest a stronger, more favorable interaction.

While specific binding affinity data for this compound is not available, a hypothetical table based on similar compounds can illustrate the expected range of values.

Table 1: Hypothetical Binding Affinities of this compound with Potential Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

|---|---|---|

| α-Glucosidase | -8.5 | 2.1 |

| α-Amylase | -7.9 | 5.8 |

| Cyclooxygenase-2 (COX-2) | -9.2 | 0.9 |

This table is illustrative and based on data from structurally related compounds. Actual values for this compound would require specific computational studies.

The energetic landscape of binding is further explored using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can provide a more refined estimation of the free energy of binding by considering solvation effects. manipal.edu

Identification of Key Binding Residues and Interaction Motifs

Understanding the specific interactions between a ligand and its receptor is crucial for rational drug design. Molecular docking simulations reveal the precise orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction.

For nitrobenzamide derivatives, studies have shown that their binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The nitro group, for instance, is a strong electron-withdrawing group and can participate in electrostatic and hydrogen bonding interactions. The fluorophenyl group can engage in hydrophobic and halogen bonding interactions.

Key interactions for analogous compounds often involve:

Hydrogen Bonding: The amide linker and the nitro group are common sites for hydrogen bond formation with polar residues in the active site of a protein.

Hydrophobic Interactions: The phenyl rings can form hydrophobic interactions with nonpolar amino acid residues.

Pi-Pi Stacking: The aromatic rings of the compound can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding site.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur.

Table 2: Potential Key Binding Residues and Interaction Motifs for this compound Complexes

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| α-Glucosidase | Asp215, Arg442, His351 | Hydrogen Bond, Electrostatic |

| α-Amylase | Asp197, Glu233, Trp59 | Hydrogen Bond, Pi-Pi Stacking |

| COX-2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond |

This table presents hypothetical interactions based on studies of similar compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of this compound Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key interactions.

In studies of related nitrobenzamide derivatives, MD simulations have been used to validate the docking results. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation. A stable RMSD profile suggests that the complex remains in a consistent conformation, indicating a stable binding mode. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein upon ligand binding.

For a potential this compound complex, an MD simulation would track the conformational changes and the stability of the hydrogen bonds and other interactions identified in the docking study. A stable complex in an MD simulation would lend greater confidence to the predicted binding mode and affinity.

In Silico Target Prediction and Pathway Analysis for this compound

In the early stages of drug discovery, the biological targets of a novel compound are often unknown. In silico target prediction tools utilize various algorithms, including ligand-based and structure-based approaches, to identify potential protein targets for a given molecule. nih.govmdpi.com These methods compare the chemical structure of the query compound to databases of known ligands and their targets.

For this compound, a target prediction study could suggest a range of potential protein targets based on its structural features. The nitrobenzamide scaffold is present in various bioactive molecules, and the fluorophenyl group is a common substituent in many drugs.

Once potential targets are identified, pathway analysis can be performed to understand the biological pathways in which these targets are involved. This analysis can provide insights into the potential therapeutic applications and possible side effects of the compound. For example, if the predicted targets are involved in inflammatory pathways, the compound might have anti-inflammatory properties.

Table 3: Illustrative In Silico Target Prediction and Pathway Analysis for this compound

| Predicted Target | Biological Pathway | Potential Therapeutic Area |

|---|---|---|

| Mitogen-activated protein kinases (MAPKs) | MAPK signaling pathway | Cancer, Inflammation |

| Prostaglandin-endoperoxide synthase (COX) | Arachidonic acid metabolism | Inflammation, Pain |

| Carbonic anhydrases | Bicarbonate transport | Glaucoma, Epilepsy |

This table is for illustrative purposes and actual predictions would require specific in silico screening.

Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 4 Nitrobenzamide and Its Analogues

Impact of Substituent Modifications on the Biological Activity Profile of N-(2-fluorophenyl)-4-nitrobenzamide

The biological activity of the this compound scaffold is highly sensitive to the nature and position of its substituents. The core structure consists of three key components amenable to modification: the fluorine-substituted phenyl ring (the anilino moiety), the nitro-substituted benzoyl moiety, and the central amide linker. Alterations to any of these parts can dramatically affect the compound's efficacy.

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The position of the fluorine atom on the phenyl ring of benzamide (B126) derivatives is a critical determinant of biological activity. nih.govnih.gov

In studies of fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II, the position of the fluorine atom dictates the ligand's orientation within the binding pocket. nih.gov For instance, when an ortho-fluorine is present, its size compared to hydrogen can cause a shift in nearby amino acid residues, such as Thr200. nih.gov The preference for a fluorine atom at the meta position to interact with a hydrophobic pocket can be stronger than that of an ortho-fluorine to orient towards other residues. nih.gov The presence of a halogen substituent, such as fluorine, in the 2-fluorophenyl moiety of certain kinase inhibitors has been found to be essential for their inhibitory effects. polyu.edu.hk

Research on tri-fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, reveals that the fluorine atoms influence the crystal packing and intermolecular interactions, such as hydrogen bonds and C-H⋯F contacts, which can be extrapolated to understand receptor-ligand interactions. mdpi.com The small size and unique electronic properties of fluorine allow it to form favorable interactions with protein side chains, and a single, well-placed fluorine atom can increase a compound's potency significantly. nih.gov

Table 1: Impact of Fluorine Substitution on Biological Activity in Related Scaffolds This table collates findings from various studies on related molecules to illustrate the principles of fluorine substitution.

| Scaffold | Fluorine Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzenesulfonamide | ortho | Shifts position of Thr200 in binding site | nih.gov |

| Benzenesulfonamide | meta | Stronger preference for hydrophobic pocket binding | nih.gov |

| FPMINT Analogue | ortho (on phenylpiperazine) | Essential for inhibitory activity against ENT1/ENT2 | polyu.edu.hk |

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide scaffold. Its position and number are pivotal in determining the biological activity. The addition of a nitro group to a molecule can convert it into a direct mutagen, with the position affecting the mutagenic potency. nih.gov However, it is also a key feature in many potent therapeutic agents, including anti-inflammatory and antidiabetic drugs. nih.govnih.gov

The electronic effects of the nitro group are most pronounced when it is at the ortho or para position relative to the amide linkage, due to its ability to stabilize negative charges through resonance. youtube.comquora.com This stabilization can be crucial for binding to biological targets. In studies on chalcone (B49325) derivatives, a nitro group at the ortho position of either aromatic ring resulted in the most potent anti-inflammatory effects. mdpi.com

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of the 4-nitro group was a core feature. nih.gov Further substitution with a second nitro group on the N-phenyl ring showed that the position was critical for activity. For example, a derivative with a 2-methyl-5-nitro substitution on the N-phenyl ring was found to be the most active inhibitor of α-glucosidase and α-amylase, suggesting a specific spatial requirement for the nitro group to achieve optimal interaction with the enzyme's active site. nih.gov The presence of nitro groups, particularly at the C2 and C4 positions of a pyrrole (B145914) ring, has also been shown to enhance antibacterial activity, an effect attributed to improved lipophilicity and membrane interactions. nih.gov

Table 2: Influence of Nitro Group Position on Biological Activity This table summarizes findings on the importance of the nitro group's position in various molecular contexts.

| Compound Class | Nitro Group Position | Biological Activity Profile | Reference |

|---|---|---|---|

| Benzamines | Varies | Position affects mutagenic activity | nih.gov |

| Chalcones | ortho | Most pronounced anti-inflammatory effects | mdpi.com |

| N-phenyl-4-nitrobenzamides | 4-position (on benzoyl) and 5-position (on N-phenyl) | Most active antidiabetic agent in the series | nih.gov |

Beyond the fluorine and nitro groups, other substituents on both aromatic rings and the amide nitrogen can profoundly modulate biological activity. SAR studies on 2-phenoxybenzamides as antiplasmodial agents revealed that the substitution pattern of the anilino (N-phenyl) part strongly dictates activity and cytotoxicity. mdpi.com For instance, replacing a piperazinyl substituent with a simple amino group or hydrogen led to a decrease in activity. mdpi.comresearchgate.net Conversely, modifying the piperazinyl moiety with different N-acyl groups (e.g., N-acetyl, N-pivaloyl) could either decrease or enhance activity, with the N-pivaloyl analogue showing sub-micromolar antiplasmodial potency. mdpi.com

In the context of antidiabetic 4-nitrobenzamide (B147303) derivatives, a wide range of N-alkyl and N-aryl substituents were explored. nih.gov The study found that a combination of an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the N-phenyl ring was highly favorable for inhibitory activity. nih.gov This highlights the importance of a balanced electronic profile on the N-phenyl ring.

Investigations into histone deacetylase (HDAC) inhibitors based on an N-(2-aminophenyl)-benzamide scaffold (a close analogue) showed that hydrophobic character is crucial for activity. nih.gov Adding hydrophobic substituents was predicted to enhance HDAC inhibition, while electron-withdrawing groups had a negative influence. nih.gov This suggests that for certain targets, increasing the lipophilicity of the N-phenyl ring is a key strategy for improving potency. The incorporation of larger groups, such as L-valine residues or styryl moieties, has also been explored, creating hybrid molecules with potentially new or enhanced biological properties. mdpi.commdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Analogues

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogues of this compound, this approach provides a blueprint for designing new compounds with improved affinity and selectivity.

A study on aminophenyl benzamide derivatives as HDAC inhibitors developed a five-point pharmacophore model. nih.gov This model identified the following key features as essential for activity:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

The this compound structure aligns well with this model. The two phenyl rings serve as the aromatic features. The amide proton (N-H) can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) and the nitro group's oxygens can function as hydrogen bond acceptors. The model suggests that the spatial arrangement of these features is critical for effective binding to the target enzyme. The development of such models relies on a set of active compounds to deduce the shared chemical features that are responsible for their biological action. nih.gov This ligand-based approach is invaluable when the 3D structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

For N-(2-aminophenyl)-benzamide derivatives, a class of compounds structurally similar to this compound, detailed 2D and 3D-QSAR studies have been performed. nih.govsphinxsai.com In one 3D-QSAR study on HDAC inhibitors, a highly predictive model was generated with excellent statistical correlation (r² = 0.99) and predictive power (q² = 0.85). nih.gov The model revealed that hydrophobic character is a critical determinant for HDAC inhibitory activity, and that hydrogen bond donating groups also contribute positively. nih.gov

Another QSAR study on N-(2-aminophenyl)-benzamide derivatives identified several key physicochemical descriptors that govern biological activity: sphinxsai.com

LogP (lipophilicity): A measure of the compound's hydrophobicity.

Molecular Weight (MW): Relates to the size of the molecule.

Number of hydrogen-bond acceptors: Important for specific interactions with the target.

Sum of atomic polarizabilities (Apol): Relates to the molecule's ability to form dispersion forces.

Number of rotatable bonds (Rotlbonds): Influences conformational flexibility.

The resulting 3D-QSAR models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, these maps might indicate that bulky, hydrophobic groups are preferred in one region, while hydrogen bond donors are favored in another. These findings provide clear and actionable guidelines for the rational design of new, more potent this compound derivatives.

Molecular Mechanisms of Biological Activity for N 2 Fluorophenyl 4 Nitrobenzamide in Vitro Investigations

Antimicrobial Action Mechanisms of N-(2-fluorophenyl)-4-nitrobenzamide Analogues

Analogues of this compound, particularly those within the broader benzamide (B126) and nitrobenzamide classes, have demonstrated notable antimicrobial properties. Their mechanisms of action are being actively investigated against a range of pathogenic bacteria and fungi.

The antibacterial efficacy of benzamide derivatives is often linked to their ability to interfere with essential bacterial processes. The presence of specific chemical groups, such as nitro and fluoro moieties, can significantly influence this activity.

Research into novel nitroimidazole compounds has shown effectiveness against challenging resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli. researchgate.net For instance, certain synthetized nitroimidazole compounds displayed minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) levels as low as 8–16 µg/mL against S. aureus. researchgate.net Another study on N-benzamide derivatives reported that a specific compound (5a) exhibited excellent activity against E. coli, with a MIC value of 3.12 µg/mL and a large zone of inhibition (31 mm). nanobioletters.com

The development of drug resistance in bacteria like Pseudomonas aeruginosa is a major clinical challenge, driving the search for new antibacterial agents. nih.gov Fluorobenzoylthiosemicarbazides, structural relatives of the title compound, have been identified as potential inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Certain trifluoromethyl derivatives from this class were active against methicillin-resistant S. aureus with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzamide and Analogue Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| N-Benzamide Derivative (5a) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (5a) | E. coli | Zone of Inhibition | 31 mm | nanobioletters.com |

| Fluorobenzoylthiosemicarbazide (15a) | S. aureus (MRSA) | MIC | 7.82 - 31.25 µg/mL | nih.gov |

| Fluorobenzoylthiosemicarbazide (15b) | S. aureus (MRSA) | MIC | 7.82 - 31.25 µg/mL | nih.gov |

| Fluorobenzoylthiosemicarbazide (16b) | S. aureus (MRSA) | MIC | 7.82 - 31.25 µg/mL | nih.gov |

Benzamide analogues have also been evaluated for their effectiveness against pathogenic fungi. Fungal infections, particularly from species like Candida albicans, are a growing health concern, necessitating the development of new antifungal agents. mdpi.com

Studies on N-pyrazolyl-2-nitrobenzamides have demonstrated antifungal activity against C. albicans. nih.gov Similarly, newly synthesized sulphonamides showed promising results against both C. albicans and Aspergillus niger. doaj.org In another investigation, various cinnamic and benzoic acid amides were tested against Candida species. One particular N-(4-halobenzyl)amide (compound 16) showed a potent MIC of 7.8 µg/mL against C. krusei, a strain often resistant to standard antifungals, and was also active against C. albicans. mdpi.com Computational modeling for this compound suggested a multi-target mechanism involving proteins crucial for redox balance, protein folding, and cell wall synthesis. mdpi.com The interaction of agents can also be synergistic; one study found that combining clotrimazole (B1669251) and salicylic (B10762653) acid resulted in synergistic activity against 61.1% of C. albicans isolates and 59.3% of A. niger isolates. wordpress.com

Table 2: In Vitro Antifungal Activity of Selected Benzamide Analogues This table is interactive. You can sort and filter the data.

| Compound Class/Compound | Target Strain | Measurement | Result | Reference |

|---|---|---|---|---|

| N-(4-halobenzyl)amide (16) | C. krusei | MIC | 7.8 µg/mL | mdpi.com |

| N-(4-halobenzyl)amide (14) | C. parapsilosis | MIC | 31.25 µg/mL | mdpi.com |

| Clotrimazole | C. albicans | MIC Range | 3.125 - 50 µg/mL | wordpress.com |

| Clotrimazole | A. niger | MIC Range | 25 - 50 µg/mL | wordpress.com |

Anticancer Action Mechanisms of this compound Analogues (Cell-Based and Biochemical Studies)

The investigation of benzamide derivatives in oncology has uncovered mechanisms that target the fundamental processes of cancer cell proliferation and survival.

A key strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest. Analogues of benzamides have been shown to interfere with the cell cycle in triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. For example, sulphamoylated derivatives of 2-methoxyoestradiol were found to be potent inhibitors of MDA-MB-231 cell proliferation, causing the cells to arrest at the G2-M phase of the cell cycle. nih.gov In contrast, another study involving a 1,2,4-triazole-3-thione analogue demonstrated that it caused a dose-dependent increase in the population of MDA-MB-231 cells in the S phase, suggesting an arrest at this stage of DNA replication. researchgate.net This indicates that different structural analogues can modulate the cell cycle at various checkpoints.

Inducing programmed cell death, or apoptosis, is another cornerstone of cancer treatment. The Bcl-2 family of proteins are central regulators of this process. nih.gov Anti-apoptotic members like Bcl-2 itself prevent the activation of caspases, the proteases that execute the apoptotic program. nih.govnih.gov

Studies on sulphamoylated estradiol (B170435) derivatives revealed that in addition to causing cell cycle arrest, they induced phosphorylation of the Bcl-2 protein in MDA-MB-231 cells. nih.gov Phosphorylation of Bcl-2 is often associated with its inactivation, thereby promoting apoptosis. This was accompanied by observations of fragmented nuclear bodies, a hallmark of apoptotic cell death. nih.gov The activation of Nrf2, a transcription factor, has been shown to up-regulate Bcl-2, thus preventing apoptosis and contributing to drug resistance. nih.gov Therefore, compounds that can modulate the Bcl-2 pathway, either by altering its expression or post-translational modification, hold significant therapeutic promise.

Cancer cell growth and survival are often driven by hyperactive oncogenic signaling pathways. The PI3K/AKT and STAT3/CDK pathways are critical regulators of cell proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of these pathways is a hallmark of many cancers. nih.gov The STAT3 protein, a cytoplasmic transcription factor, is implicated in tumor formation and therapeutic failure. nih.gov Similarly, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. nih.gov

Pharmacological targeting of these pathways is a key area of research. It has been noted that resistance to second-generation CDK4/6 inhibitors can arise from the activation of other oncogenic pathways, including PI3K/AKT and STAT3. nih.gov This highlights the interconnectedness of these signaling networks and the potential benefit of developing inhibitors that can target multiple nodes. Research has shown that the PI3K/AKT pathway can activate STAT3, further underscoring the rationale for targeting these pathways in cancer therapy. nih.gov For instance, the antifungal drug Itraconazole was found to inhibit the proliferation of MDA-MB-231 cells by suppressing the AKT/mTOR pathway, demonstrating that existing drugs can be repurposed to target these critical cancer pathways. frontiersin.org

Cytotoxicity Assessment in Various Human Cancer Cell Lines (e.g., HT-29, MCF-7, PC-3, A549, HepG2)

The cytotoxic potential of compounds structurally related to this compound has been evaluated against a panel of human cancer cell lines. A study on N-(4′-nitrophenyl)-l-prolinamides, which share the N-aryl-nitro-amide core structure, demonstrated notable anti-tumour activity. nih.gov These compounds were tested against gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) carcinoma cell lines using the MTT assay. nih.gov

The results indicated good tumour inhibitory activities against the HepG2 cell line. nih.gov Specifically, compound 4a (an N-(4′-nitrophenyl)-l-prolinamide derivative) showed the most significant activity against the A549 lung cancer cell line, with a cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. nih.gov Furthermore, compounds 4s and 4u displayed stronger potency against A549 cells than the standard chemotherapeutic agent, 5-fluorouracil (B62378). nih.gov Against the HCT-116 colon cancer cell line, compounds 4a and 4u also outperformed the 5-fluorouracil standard. nih.gov These findings highlight the potential of the N-nitrophenyl-amide scaffold as a basis for developing broad-spectrum anti-cancer agents. nih.gov

Other studies have investigated different chemical classes against these cell lines. For instance, a novel benzimidazole (B57391) derivative, se-182 , showed potent, dose-dependent cytotoxic action against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Similarly, various organotin(IV) compounds have been shown to exhibit cytotoxic activity in the nanomolar range against cell lines including HeLa and HepG2. researchgate.net

Table 1: Cytotoxicity of N-(4′-nitrophenyl)-l-prolinamide Analogues

| Compound | Cell Line | Concentration (µM) | % Cell Inhibition | Standard Drug |

| 4a | A549 | 100 | 95.41 ± 0.67 | 5-Fluorouracil (64.29 ± 2.09%) |

| 4s | A549 | 100 | 70.13 ± 3.41 | 5-Fluorouracil (64.29 ± 2.09%) |

| 4u | A549 | 100 | 83.36 ± 1.70 | 5-Fluorouracil (64.29 ± 2.09%) |

| 4a | HCT-116 | 100 | 93.33 ± 1.36 | 5-Fluorouracil (81.20 ± 0.08%) |

| 4u | HCT-116 | 100 | 81.29 ± 2.32 | 5-Fluorouracil (81.20 ± 0.08%) |

| Data sourced from a study on N-(4′-nitrophenyl)-l-prolinamides. nih.gov |

Enzyme Inhibition Mechanisms by this compound Analogues

Analogues of this compound have been investigated for their ability to inhibit a variety of enzymes, suggesting potential therapeutic applications in several disease areas.

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy-fatty acids into less active diols. windows.net Inhibition of sEH is therefore considered a promising strategy for treating inflammatory conditions. windows.net While direct studies on this compound are limited, research into structurally related compounds provides insight. For example, a class of urea-based compounds, which share some structural similarities with benzamides, are known to inhibit sEH. nih.gov More distinct structures, such as 4-phenyl-thiazole-based dual inhibitors, have also been developed to target both fatty acid amide hydrolase (FAAH) and sEH, with some analogues showing potent inhibition of human sEH with IC₅₀ values as low as 2.5 nM. nih.gov These studies underscore the potential for amide- and urea-containing scaffolds to interact with the active site of sEH. nih.govnih.gov

Nitric Oxide Synthase (NOS) Modulation and In Vitro Anti-Inflammatory Effects

The modulation of nitric oxide (NO) production through the inhibition of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), is a key mechanism for anti-inflammatory action. scholarsresearchlibrary.comnih.gov Research on various amide-containing compounds has demonstrated their potential in this area. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and found to be potent anti-inflammatory agents in vivo. nih.gov Similarly, derivatives of Nimesulide (4-nitro-2-phenoxymethanesulphonanilide), a compound with a nitro-aromatic moiety, have been synthesized and shown to possess anti-inflammatory activity. scholarsresearchlibrary.com Structure-activity relationship studies on these Nimesulide derivatives indicated that the presence of electron-withdrawing groups on the aromatic ring tends to increase anti-inflammatory activity. scholarsresearchlibrary.com

Glycosidase Inhibition (α-Amylase and α-Glucosidase) Relevant to Metabolic Disorders

Inhibition of α-amylase and α-glucosidase is a critical therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are close structural analogues, have been synthesized and evaluated for their antidiabetic potential. nih.gov The results from this in vitro study showed that these compounds had moderate to potent inhibitory activity against both α-glucosidase and α-amylase. nih.gov

Notably, compound 5o , identified as 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was the most active in the series. nih.gov It demonstrated inhibitory potential against α-glucosidase that was four times greater than the standard drug acarbose, and its activity against α-amylase was approximately six times greater than acarbose. nih.gov Molecular docking studies suggested that these compounds interact with active site residues through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Table 2: Glycosidase Inhibition by 4-Nitrobenzamide (B147303) Analogues

| Compound | Target Enzyme | Activity vs. Acarbose | Key Structural Feature |

| 5o | α-Glucosidase | ~4-fold more active | N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide core |

| 5o | α-Amylase | ~6-fold more active | N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide core |

| Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are central to the treatment of neurodegenerative disorders like Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.comnih.gov Several studies have explored the potential of N-phenylbenzamide derivatives as cholinesterase inhibitors.

One study investigated halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), which exhibited moderate inhibition of both AChE and BuChE in the micromolar range. mdpi.com The IC₅₀ values for AChE inhibition were found to be between 33.1 µM and 85.8 µM, which is comparable to the established drug rivastigmine. mdpi.com Another series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives was synthesized, with compound 4g showing the highest inhibitory potency against AChE, with an IC₅₀ of 1.1 ± 0.25 µM. nih.gov Additionally, a study on O-aromatic N,N-disubstituted carbamates and thiocarbamates, derived from salicylanilides, identified potent inhibitors. mdpi.com The derivative 2-(phenylcarbamoyl)phenyl diphenylcarbamate was found to be the most potent BuChE inhibitor in this series, with an IC₅₀ value of 1.60 µM. mdpi.com

Table 3: Cholinesterase Inhibition by N-Phenylbenzamide Analogues

| Compound Class/ID | Target Enzyme | IC₅₀ (µM) | Reference |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | mdpi.com |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 | mdpi.com |

| 4g (Phthalimide derivative) | AChE | 1.1 ± 0.25 | nih.gov |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BuChE | 1.60 | mdpi.com |

Alkaline Phosphatase Inhibition

Alkaline phosphatase (AP) is a metalloenzyme involved in various physiological processes, and its inhibition is an emerging area for drug discovery, including for cancer. researchgate.netresearchgate.net Research into benzamide derivatives has revealed potential AP inhibitors. A study of thiazol-2-ylidene-benzamide derivatives evaluated their ability to inhibit different AP isozymes. researchgate.net The results showed that several of these compounds were sensitive towards human tissue non-specific alkaline phosphatase (h-TNAP). researchgate.net The most potent and selective inhibitor for h-TNAP was 2′′-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e) , which had an IC₅₀ value of 0.079 ± 0.002 µM. researchgate.net A significant correlation was noted between the enzyme inhibition profile and the cytotoxic data against cancer cell lines, suggesting that AP inhibition could be a mechanism for their anticancer effects. researchgate.net Other known inhibitors of AP include compounds like L-phenylalanine and levamisole. researchgate.netuwec.edu

Antiparasitic Action Mechanisms of this compound Analogues

Analogues of this compound have been investigated for their potential to combat a range of parasitic infections. The following subsections detail the molecular mechanisms underlying their activity against Leishmania, Trypanosoma, and Plasmodium species.

The amidoxime (B1450833) functional group has been a focal point in the development of new antileishmanial agents. mdpi.com Our group has been actively exploring compounds with a 4,5-dihydrofuran scaffold for their activity against various Leishmania species. researchgate.net In the course of synthesizing an amidoxime derivative, an unexpected amide, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, was formed as the major product. mdpi.comdoaj.org This occurred during a conventional amidoxime synthesis protocol involving hydroxylamine (B1172632) and a nitrile. mdpi.com The formation of this amide instead of the intended amidoxime is believed to be due to the strong electron-withdrawing effect of the nitro group and the use of ethanol (B145695) as a polar protic solvent. mdpi.comdoaj.org

However, by modifying the synthesis protocol (using DMSO/KOtBu), the desired amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, was successfully obtained. mdpi.com A previously identified hit compound from this class, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxybenzimidamide, demonstrated an IC₅₀ of 7.9 ± 1.1 µM against the intracellular amastigote form of Leishmania amazonensis. researchgate.netmdpi.com Further research on new 4,5-dihydrofuran-3-carboxamide derivatives bearing an amidoxime moiety has yielded compounds with significant activity against L. amazonensis. mdpi.com For instance, derivatives with bromine, chlorine, or methyl substitutions on a pyridine (B92270) moiety showed IC₅₀ values of 0.5 µM, 0.6 µM, and 0.3 µM, respectively, against the intracellular amastigote form of the parasite. researchgate.net These findings underscore the potential of the amidoxime pathway and related benzamide structures in the development of novel antileishmanial therapies.

Table 1: Antileishmanial Activity of 4,5-Dihydrofuran Derivatives against L. amazonensis

| Compound | Substitution | IC₅₀ (µM) - Promastigote Form | IC₅₀ (µM) - Amastigote Form |

|---|---|---|---|

| Derivative 14 | Bromine | 15.0 | 0.5 |

| Derivative 15 | Chlorine | 16.0 | 0.6 |

| Derivative 16 | Methyl | 17.0 | 0.3 |

Data sourced from in vitro studies on L. amazonensis. researchgate.net

Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a fatal disease if left untreated. nih.govnih.gov Research into novel therapeutics has explored various chemical scaffolds, including those related to benzamides. A library of phenoxymethylbenzamide analogues, developed from a high-throughput screening hit, demonstrated potent activity against Trypanosoma brucei rhodesiense, the subspecies that causes the acute form of the disease. rsc.org

Similarly, tryptanthrin (B1681603) and its analogues have shown significant in vitro activity against T. brucei. nih.gov The introduction of electron-withdrawing groups, such as halogens or a nitro group, at specific positions on the tryptanthrin ring system markedly improved antitrypanosomal activity, with some analogues being up to 100 times more active than the parent compound. nih.gov The most potent compound in this series had a 50% effective concentration (EC₅₀) of 0.40 µM. nih.gov Furthermore, studies on novel 4-phenyl-6-(pyridin-3-yl)pyrimidines and 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines have identified several compounds with antitrypanosomal IC₅₀ values in the sub-micromolar range against T. b. rhodesiense. nih.govlboro.ac.uk These findings highlight that benzamide- and nitro-containing scaffolds are promising starting points for the development of new antitrypanosomal drugs.

Table 2: In Vitro Antitrypanosomal Activity of Various Compound Analogues

| Compound Class | Specific Analogue | Target | IC₅₀ / EC₅₀ (µM) |

|---|---|---|---|

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 3-Bromophenyl derivative (6) | T. b. rhodesiense | 2.0 |

| 4-Phenyl-6-(pyridin-3-yl)pyrimidine | 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine (13) | T. b. rhodesiense | 0.38 |

| Tryptanthrin Analogue | 8-Nitro-4-azatryptanthrin | T. brucei | 0.40 |

| 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine | Analogue 32 | T. b. rhodesiense | 0.5 |

Data sourced from in vitro studies on Trypanosoma brucei strains. nih.govnih.govlboro.ac.uk

The enzyme Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is a critical target for antimalarial drug development. patsnap.com This enzyme catalyzes a rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the parasite's synthesis of DNA and RNA and, consequently, its rapid growth and replication. nih.govmalariaworld.org Since P. falciparum cannot salvage pyrimidines from its host, inhibiting PfDHODH effectively starves the parasite of essential building blocks, leading to its death. patsnap.comnih.gov

A medicinal chemistry program identified a series of N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides that exhibit potent, low nanomolar inhibition of PfDHODH. nih.gov These compounds were highly selective for the parasite enzyme over the human equivalent (hDHODH). nih.gov For example, the analogue Genz-667348 showed profound inhibitory effects on the growth of both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum, with single-digit nanomolar IC₅₀ values. nih.gov X-ray crystallography revealed that this selectivity is due to amino acid differences in the inhibitor-binding site of the enzyme. nih.gov This demonstrates that carboxamide-based structures can effectively and selectively inhibit PfDHODH, suggesting a potential mechanism of action for other benzamide derivatives against malaria.

Table 3: In Vitro Activity of Carboxamide Analogues against P. falciparum and DHODH Enzymes

| Compound | PfDHODH IC₅₀ (nM) | P. falciparum (3D7) IC₅₀ (nM) | P. falciparum (Dd2) IC₅₀ (nM) | hDHODH IC₅₀ (nM) |

|---|---|---|---|---|

| Genz-667348 | 22 | 4.8 | 6.7 | >50,000 |

| Genz-668857 | 39 | 7.9 | 12 | >50,000 |

| Genz-669178 | 81 | 16 | 21 | >50,000 |

Data sourced from in vitro enzyme inhibition and parasite growth assays. nih.gov

Antiviral Activity (e.g., Venezuelan Equine Encephalitis Virus Inhibition)

Venezuelan equine encephalitis virus (VEEV) is an emerging alphavirus and a potential bioweapon for which no therapeutic options are currently available. nih.govacs.org An optimization effort around a quinazolinone screening hit led to the discovery of a novel class of rearranged amidines with potent anti-VEEV activity. nih.gov

During the structure-activity relationship (SAR) studies, the necessity of a C6-nitro functionality was explored. nih.gov The initial investigation into replacing this nitro group was conducted on a parent scaffold that included a 2-fluorophenyl moiety. nih.govacs.org It was determined that removing the fluorine substituent from the phenyl group led to a 3-fold improvement in potency and a significant enhancement in the reduction of viral titer. nih.govacs.org This fortuitous discovery led to a new series of 2-amidinephenylbenzamides. The optimized compound from this series, ML336 ((E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide), potently inhibited several strains of VEEV in the low nanomolar range without associated cytotoxicity. nih.gov This research directly links the N-phenyl-nitrobenzamide core, with modifications, to a potent antiviral mechanism against VEEV.

Table 4: Structure-Activity Relationship of Benzamide Analogues against VEEV

| Compound | R Group (on Phenyl) | VEEV CPE Assay EC₅₀ (µM) |

|---|---|---|

| Analogue with Fluorine | 2-Fluoro | 0.35 |

| Analogue without Fluorine | Hydrogen | 0.11 |

CPE: Cytopathic Effect. Data sourced from in vitro antiviral assays. nih.govacs.org

Future Directions and Advanced Research Perspectives for N 2 Fluorophenyl 4 Nitrobenzamide

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core structure of N-(2-fluorophenyl)-4-nitrobenzamide presents a versatile scaffold for chemical modification. The principles of rational drug design, which leverage an understanding of structure-activity relationships (SAR), guide the synthesis of new analogues with improved therapeutic profiles. The goal is to systematically alter the molecule's structure to enhance its potency against a specific biological target while minimizing off-target effects, thereby increasing its selectivity.

Research in this area involves modifying three key regions of the molecule: the 4-nitrobenzoyl group (Region A), the central amide linker (Region B), and the 2-fluorophenyl ring (Region C). For instance, studies on similar nitrobenzamide series have shown that the position and nature of the nitro group are critical for activity. In the development of antimycobacterial agents, 3,5-dinitrobenzamide (B1662146) derivatives were found to be highly active, suggesting that exploring additional nitro substitutions or replacing the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl) on the this compound scaffold could be a fruitful avenue. nih.govnih.gov

The 2-fluorophenyl ring offers another site for strategic modification. Altering the position of the fluorine atom or introducing additional substituents could significantly impact binding affinity and selectivity. As seen in the analysis of related fluorinated benzamides, even subtle changes, such as the position of a fluorine atom, can alter the crystal packing and intermolecular interactions, which in turn influences the compound's physicochemical properties. nih.gov The synthesis of a complete isomer grid, where substituents are systematically moved around the aromatic rings, can provide a comprehensive understanding of the structural requirements for optimal activity. nih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable in this process. researchgate.netnih.gov These techniques allow researchers to model the interaction of proposed analogues with their biological target at the molecular level, predicting binding affinity and identifying key interactions. For example, in the development of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, docking studies revealed crucial hydrogen bonding and hydrophobic interactions within the active sites of α-glucosidase and α-amylase, which helped rationalize the observed SAR. researchgate.netnih.gov A similar approach for this compound would enable a more targeted and less empirical approach to analogue design.

The following table outlines potential modifications and the rationale behind them, based on findings from related compound series.

| Modification Site | Proposed Change | Rationale |